molecular formula C18H29BN2O5 B7957339 2-Nitro-5-propoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Nitro-5-propoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957339
M. Wt: 364.2 g/mol
InChI Key: VXQDAUGSPNGEKL-UHFFFAOYSA-N
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Description

2-Nitro-5-propoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound characterized by its nitro group, propoxy group, and tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-propoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes to ensure high purity and yield. Advanced techniques such as automated synthesis and real-time monitoring may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine, resulting in different functional properties.

  • Substitution: : The propoxy and tetramethyl-1,3,2-dioxaborolan-2-yl groups can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Derivatives with different alkyl or aryl groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Employed in the study of biological systems and interactions with biomolecules.

  • Medicine: : Potential use in drug discovery and development due to its unique chemical properties.

  • Industry: : Utilized in the production of advanced materials and chemical reagents.

Mechanism of Action

The mechanism by which 2-Nitro-5-propoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-5-pyridineboronic acid pinacol ester

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Uniqueness

2-Nitro-5-propoxy-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline stands out due to its specific combination of functional groups, which provides unique chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

2-nitro-5-propoxy-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O5/c1-7-9-20-14-12-16(24-10-8-2)13(11-15(14)21(22)23)19-25-17(3,4)18(5,6)26-19/h11-12,20H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQDAUGSPNGEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCCC)NCCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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